2-(Chloromethyl)-6-ethylbenzo[d]thiazole
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Overview
Description
2-(Chloromethyl)-6-ethylbenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . The compound features a thiazole ring fused with a benzene ring, making it a benzothiazole derivative. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-ethylbenzo[d]thiazole typically involves the chlorination of a precursor compound. One common method involves the reaction of 2-ethylbenzo[d]thiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The chlorination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-ethylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-ethylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-ethylbenzo[d]thiazole involves its interaction with various molecular targets. The compound’s thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-thiazole: Similar structure but lacks the benzene ring.
2-(Chloromethyl)-6-methylbenzo[d]thiazole: Similar structure with a methyl group instead of an ethyl group.
2-(Chloromethyl)-4-ethylbenzo[d]thiazole: Similar structure with the ethyl group at a different position.
Uniqueness
2-(Chloromethyl)-6-ethylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and ethyl groups on the benzothiazole ring enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H10ClNS |
---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
2-(chloromethyl)-6-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3 |
InChI Key |
QBYIYSCMNRJSTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)CCl |
Origin of Product |
United States |
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